molecular formula C14H16ClN3O4 B14947531 N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide

N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide

Cat. No.: B14947531
M. Wt: 325.75 g/mol
InChI Key: MZVVWGUYIHHVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide is a complex organic compound that features a pyrrolidine ring substituted with a 3-chlorophenyl group and a 4-hydroxybutanehydrazide moiety

Preparation Methods

The synthesis of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide involves its interaction with specific molecular targets. The compound is known to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which are crucial for its anticonvulsant and analgesic effects . These interactions inhibit the activity of these channels, thereby reducing neuronal excitability and pain perception.

Comparison with Similar Compounds

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide lies in its specific substitution pattern and its potential for diverse biological activities.

Properties

Molecular Formula

C14H16ClN3O4

Molecular Weight

325.75 g/mol

IUPAC Name

N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide

InChI

InChI=1S/C14H16ClN3O4/c15-9-3-1-4-10(7-9)18-13(21)8-11(14(18)22)16-17-12(20)5-2-6-19/h1,3-4,7,11,16,19H,2,5-6,8H2,(H,17,20)

InChI Key

MZVVWGUYIHHVQI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC(=O)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.